TH588
TH588
TH588 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. TH588 a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1.
Brand Name:
Vulcanchem
CAS No.:
1609960-31-7
VCID:
VC0545144
InChI:
InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19)
SMILES:
C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N
Molecular Formula:
C13H12Cl2N4
Molecular Weight:
295.16 g/mol
TH588
CAS No.: 1609960-31-7
Cat. No.: VC0545144
Molecular Formula: C13H12Cl2N4
Molecular Weight: 295.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | TH588 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. TH588 a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1. |
|---|---|
| CAS No. | 1609960-31-7 |
| Molecular Formula | C13H12Cl2N4 |
| Molecular Weight | 295.16 g/mol |
| IUPAC Name | 4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) |
| Standard InChI Key | PNMYJIOQIAEYQL-UHFFFAOYSA-N |
| SMILES | C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N |
| Canonical SMILES | C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator